4-Hydroxy-7-Methoxycoumarin
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Overview
Description
4-Hydroxy-7-Methoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are benzopyrene derivatives known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-Methoxycoumarin typically involves the Pechmann condensation reaction, which is a classical method for coumarin synthesis. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-Methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of coumarin-3,4-quinone.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Introduction of alkyl or acyl groups at various positions on the coumarin ring.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The anti-inflammatory effects of 4-Hydroxy-7-Methoxycoumarin are primarily mediated through the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound suppresses the degradation of inhibitor of nuclear factor kappa B alpha (IκBα), thereby preventing the activation of NF-κB. Additionally, it reduces the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), but not p38 MAPK . These actions result in decreased production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .
Comparison with Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties and used in the synthesis of warfarin.
7-Hydroxycoumarin (Umbelliferone): Exhibits antioxidant and anti-inflammatory activities.
4-Methylumbelliferone: Used as a fluorescent marker in biochemical assays.
Uniqueness: 4-Hydroxy-7-Methoxycoumarin stands out due to its dual functional groups (hydroxy and methoxy) which contribute to its potent anti-inflammatory effects. Unlike other coumarins, it specifically targets NF-κB and MAPK pathways, making it a promising candidate for treating inflammatory diseases .
Properties
CAS No. |
17275-15-4 |
---|---|
Molecular Formula |
C16H16Si |
Molecular Weight |
0 |
Origin of Product |
United States |
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